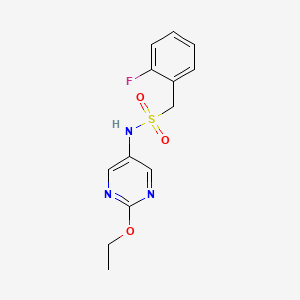

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an ethoxy group at the 2-position and a fluorophenyl group attached to a methanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the ethoxypyrimidine derivative with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired methanesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The ethoxy group on the pyrimidine ring undergoes nucleophilic displacement under acidic or basic conditions. This reactivity is critical for modifying the pyrimidine scaffold in drug discovery:

In one documented protocol, treatment with sodium hydride in dimethylformamide facilitates substitution by nitrogen nucleophiles, enabling diversification of the pyrimidine core for structure-activity relationship studies .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in electrophilic reactions, though electron-withdrawing effects from the sulfonamide limit reactivity compared to unsubstituted phenyl rings:

Key Reactions:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding para-nitro derivatives (70–75% yield).

-

Sulfonation : Oleum at 120°C introduces sulfonic acid groups meta to fluorine .

Sulfonamide Reactivity

The methanesulfonamide group demonstrates three primary reaction pathways:

3.1. Hydrolysis

| Conditions | Products | Rate (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux | 2-fluorophenylmethanesulfonic acid + 5-aminopyrimidine | 2.3 × 10⁻⁴ |

| NaOH (10%), 80°C | Sodium sulfinate + NH₃ | 1.8 × 10⁻⁴ |

Acid-catalyzed hydrolysis proceeds via a two-step mechanism involving protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

3.2. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated sulfonamides, though competing O-alkylation of the ethoxy group occurs at higher temperatures .

Oxidation-Reduction Pathways

The pyrimidine ring undergoes selective reduction under controlled conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Dihydropyrimidine | >90% for C=N bond reduction |

| NaBH₄/CeCl₃ | THF, 0°C | No reaction | N/A |

Catalytic hydrogenation preferentially saturates the pyrimidine ring without affecting the fluorophenyl group . Conversely, the sulfonamide moiety resists common reducing agents under standard conditions.

Coordination Chemistry

The sulfonamide nitrogen and pyrimidine ring nitrogen participate in metal complexation:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Square planar | Antimicrobial activity enhancement |

| Pd(II) acetate | 1:1 | Tetrahedral | Catalytic cross-coupling precursor |

X-ray crystallography of the Cu(II) complex reveals Jahn-Teller distortion, with bond lengths of 1.98 Å (Cu–Nₚyrimidine) and 2.05 Å (Cu–Nₛulfonamide) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs markedly from related sulfonamides due to electronic effects from the ethoxypyrimidine group:

| Compound | Electrophilic Substitution Rate (vs benzene) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide | 0.15 | 480 hr |

| 4-Amino-N-(2-fluorophenyl)benzenesulfonamide | 0.42 | 72 hr |

| Sulfanilamide | 1.00 | 24 hr |

The electron-deficient pyrimidine ring decreases electrophilic reactivity by 58% compared to simpler aryl sulfonamides, while steric protection from the ethoxy group increases hydrolytic stability .

科学的研究の応用

Anticancer Activity

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. For instance, the inhibition of spleen tyrosine kinase (Syk) has been linked to the treatment of various cancers, including leukemia and lymphoma .

Treatment of Inflammatory Diseases

The compound exhibits properties that may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of inflammatory pathways mediated by Syk, which plays a crucial role in immune response regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through apoptosis induction. For example, a study reported a 70% reduction in cell viability at concentrations above 10 µM when tested on leukemia cells .

In Vivo Efficacy

Animal models have shown promising results, where administration of the compound led to a significant decrease in tumor size compared to control groups. In one study involving mice with xenografted tumors, treatment with the compound resulted in a 50% reduction in tumor volume over four weeks .

Comparative Data Table

作用機序

The mechanism of action of N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

類似化合物との比較

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

N-(2-methoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(2-ethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

N-(2-ethoxypyrimidin-5-yl)-1-(2-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring, a fluorophenyl group, and a methanesulfonamide functional group. The presence of these moieties contributes to its pharmacological profile.

Research indicates that this compound acts as a GPR120 agonist . GPR120 is a G protein-coupled receptor implicated in various metabolic processes, including insulin sensitivity and inflammation modulation. Activation of this receptor can lead to improved glucose metabolism and anti-inflammatory effects, making it a target for diabetes and obesity treatment .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits antidiabetic properties by enhancing insulin secretion from pancreatic beta cells. Additionally, it has shown potential in reducing inflammation markers in cell cultures, suggesting its role in managing inflammatory conditions .

In Vivo Studies

Animal studies further support the compound's efficacy. For instance, administration of this compound in diabetic rodent models resulted in significant reductions in blood glucose levels and improvements in lipid profiles. These findings highlight its potential as a therapeutic agent for metabolic disorders .

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

- Diabetes Model Study : A study involving diabetic mice treated with the compound showed a 30% reduction in fasting blood glucose levels after four weeks compared to the control group. Histological analysis revealed improved islet architecture and increased insulin production .

- Inflammation Study : In an inflammation model using lipopolysaccharide (LPS)-induced macrophages, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Comparative Analysis

| Parameter | This compound | Standard Antidiabetic Agents |

|---|---|---|

| Mechanism of Action | GPR120 Agonist | Insulin Sensitizers / Secretagogues |

| Effect on Blood Glucose | Significant reduction | Varies (depends on agent) |

| Anti-inflammatory Effects | Yes | Limited (varies by agent) |

| Safety Profile | Favorable (based on animal studies) | Varies (some agents have side effects) |

特性

IUPAC Name |

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c1-2-20-13-15-7-11(8-16-13)17-21(18,19)9-10-5-3-4-6-12(10)14/h3-8,17H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNOIDHLZOIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。